4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

Catalog No.
S14144207
CAS No.
M.F
C8H7F3N2
M. Wt
188.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyra...

Product Name

4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

IUPAC Name

4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)pyrazole

Molecular Formula

C8H7F3N2

Molecular Weight

188.15 g/mol

InChI

InChI=1S/C8H7F3N2/c1-4-7-5(2)12-13(6(7)3)8(9,10)11/h1H,2-3H3

InChI Key

JQAFDDHXJZMMMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)(F)F)C)C#C

4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring with ethynyl, methyl, and trifluoromethyl substituents. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. The molecular formula can be represented as C8H6F3N3C_8H_6F_3N_3, indicating its complexity and potential for various chemical interactions.

  • Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
  • Reduction: Reduction reactions can convert the triple bond in the ethynyl group to a double bond or single bond.
  • Substitution Reactions: The trifluoromethyl group may participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

The synthesis of 4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole can be achieved through several methods:

  • Alkyne Formation: Starting from 3,5-dimethyl-1H-pyrazole, an alkyne can be introduced via Sonogashira coupling with appropriate halides.
  • Direct Synthesis: Another method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable ethynylating agent under controlled conditions to yield the desired compound.
  • Functional Group Transformations: Existing pyrazole derivatives can be modified through functional group transformations to introduce the trifluoromethyl and ethynyl groups.

The applications of 4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole are diverse:

  • Medicinal Chemistry: Due to its biological activity, it is explored for potential therapeutic uses in treating inflammation and cancer.
  • Agricultural Chemistry: Similar compounds are often evaluated for their efficacy as herbicides or fungicides.
  • Material Science: Its unique structure may find applications in developing novel materials or as intermediates in organic synthesis.

Studies on the interactions of 4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with biological targets are crucial for understanding its pharmacological potential. Preliminary research suggests that the compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and potentially leading to therapeutic effects.

Several compounds share structural similarities with 4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole. Here are some notable examples:

Compound NameStructureUnique Features
3,5-DimethylpyrazoleStructureLacks trifluoromethyl and ethynyl groups; used as a ligand in coordination chemistry.
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazoleStructureContains similar trifluoromethyl but different substitution pattern; explored for medicinal properties.
4-Amino-3,5-dimethylpyrazoleStructureAmino substitution provides different reactivity; used in organic synthesis.

Uniqueness

The unique combination of an ethynyl group with a trifluoromethyl substituent distinguishes 4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole from other pyrazole derivatives. This structural configuration potentially enhances its lipophilicity and biological interactions compared to similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

188.05613272 g/mol

Monoisotopic Mass

188.05613272 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types